molecular formula C16H13Cl2NO3S B1228351 N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide

N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide

Cat. No. B1228351
M. Wt: 370.2 g/mol
InChI Key: SVDUYLJULSXDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide is a member of benzamides.

Scientific Research Applications

Metabolic Conversion and Stability

  • The stability of N-(hydroxymethyl) compounds, including N-methylbenzamide derivatives, was examined, revealing that these compounds are metabolically generated and stable under specific conditions. This study contributes to understanding the metabolic pathways and stability of similar compounds (Ross et al., 1983).

Crystallographic Studies

  • The crystal structure of N,N′-p-phenylenebis(4-methylbenzamide) was analyzed, highlighting the spatial arrangement of its benzene units. This research aids in understanding the structural characteristics of similar benzamide compounds (Nagel, Näther, & Bock, 1997).

Synthesis and Structural Characterization

  • Research on methylbenzenesulfonamide derivatives, including their synthesis and characterization, has been conducted. These compounds have shown potential in developing new pharmaceutical agents, such as HIV-1 inhibitors (Cheng De-ju, 2015).

Reaction Mechanisms

  • The reaction of N-chloro-N'-benzenesulfonylbenzamidines with enamines was studied, leading to the formation of specific benzamidine derivatives. Understanding these reaction mechanisms can contribute to the development of novel synthetic routes for benzamide-related compounds (Rossi, Stradi, & Benedusi, 1987).

Structural Isomer Synthesis

  • Two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized, demonstrating the potential to create diverse molecular structures within the benzamide class (Rublova et al., 2017).

properties

Product Name

N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide

Molecular Formula

C16H13Cl2NO3S

Molecular Weight

370.2 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide

InChI

InChI=1S/C16H13Cl2NO3S/c1-11-7-9-12(10-8-11)15(20)19-16(14(17)18)23(21,22)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20)

InChI Key

SVDUYLJULSXDKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide
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N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide

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